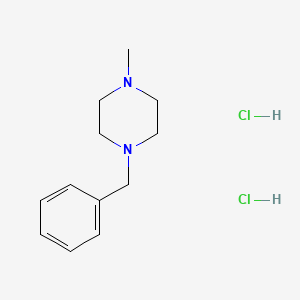

1-Benzyl-4-methylpiperazine Dihydrochloride

Overview

Description

1-Benzyl-4-methylpiperazine Dihydrochloride is a chemical compound with the CAS Number: 861020-53-3 . It has a molecular weight of 263.21 . The compound is white to yellow solid in its physical form . It is stored at a temperature of +4C .

Molecular Structure Analysis

The IUPAC name for this compound is 1-benzyl-4-methylpiperazine dihydrochloride . The InChI code for this compound is 1S/C12H18N2.2ClH/c1-13-7-9-14 (10-8-13)11-12-5-3-2-4-6-12;;/h2-6H,7-11H2,1H3;2*1H . The molecular formula of this compound is C12H20Cl2N2 .Physical And Chemical Properties Analysis

1-Benzyl-4-methylpiperazine Dihydrochloride is a white to yellow solid . It has a molecular weight of 263.21 . The compound is stored at a temperature of +4C .Scientific Research Applications

Synthesis Approaches:

- Synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]Benzoic Acid Dihydrochloride : This compound was synthesized from 4-methylbenzoic acid, exploring the effects of various agents and conditions on the bromination and amination processes. The optimized conditions led to significant yields, and the product's structure was confirmed through melting point, IR, and 1HNMR analysis (Lu Xiao-qin, 2010).

- Practical Synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]Benzoic Acid : Presented a simple, efficient in situ synthesis method, leading to the large-scale production of this compound, a key synthetic intermediate of imatinib. This synthesis approach proved effective for benzyl derivatives of heterocyclic amines (E. Koroleva et al., 2012).

Characterization and Fragmentation Patterns:

- Fragmentation of Protonated Benzoylamines : A study on the fragmentation of protonated 1-benzoylamines revealed intriguing pathways, involving amide bond cleavage and an interesting loss of benzaldehyde. This research contributes to our understanding of fragmentation mechanisms and hydride transfer reactions in mass spectrometry (Y. Chai et al., 2017).

- Dual Chlorine-Bifurcated Acceptor Cl···H–(N,O) Hydrogen Bonds : The study analyzed the crystal structure of 4-[(4-Methylpiperazin-1-yl) Methyl]benzoic Acid Dihydrochloride Hemihydrate, emphasizing the geometric and packing parameters. It provided insights into the hydrogen bonding and stabilization of crystal packing (J. Jasinski et al., 2009).

Safety And Hazards

The safety data sheet for 1-Benzyl-4-methylpiperazine Dihydrochloride suggests that any clothing soiled by the product should be immediately removed . In case of inhalation, fresh air should be supplied and if required, artificial respiration should be provided . The patient should be kept warm and immediate medical advice should be sought . The compound should not be released to the environment without proper governmental permits .

properties

IUPAC Name |

1-benzyl-4-methylpiperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.2ClH/c1-13-7-9-14(10-8-13)11-12-5-3-2-4-6-12;;/h2-6H,7-11H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYMPKDDLSQBDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-methylpiperazine Dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-6-iodoimidazo[1,2-A]pyridine](/img/structure/B1445439.png)

![6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride](/img/structure/B1445442.png)

![6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B1445444.png)

![1H,2H,3H,4H-pyrazino[1,2-a]indole hydrochloride](/img/structure/B1445448.png)

![5-Bromo-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide](/img/structure/B1445449.png)

![{Spiro[2.5]octan-6-yl}methanamine hydrochloride](/img/structure/B1445451.png)

![Methyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1445452.png)

![1-(4-[(Trifluoromethyl)sulfanyl]phenyl)ethan-1-amine](/img/structure/B1445453.png)